N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide is a complex organic compound with significant relevance in pharmaceutical and chemical research. This compound features multiple functional groups, including chloro, cyano, and nitro groups, which contribute to its chemical reactivity and potential applications in various fields.
N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide falls under the category of benzamides, which are derivatives of benzoic acid where an amine group replaces the hydroxyl group. Its molecular formula is , indicating a complex structure with multiple halogen atoms and functional groups that influence its properties and reactivity.
The synthesis of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide can be achieved through several methods, including:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. The use of catalysts may also enhance reaction efficiency.
The molecular structure of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide can be represented as follows:
Cc1cc(C(C#N)c2ccc(Cl)cc2)c(Cl)cc1NC(=O)c3cc(I)ccc3O
InChI=1S/C22H15Cl2IN2O2/c1-12-8-16(18(11-26)13-2-4-14(23)5-3-13)19(24)10-20(12)27-22(29)17-9-15(25)6-7-21(17)28/h2-10,18,28H,1H3,(H,27,29)
These representations provide insights into the compound's connectivity and stereochemistry.
The accurate mass of the compound is 535.956 g/mol, which is crucial for mass spectrometry analysis during characterization.
N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide can undergo various chemical reactions due to its functional groups:
Control over reaction conditions such as temperature and pH is essential to direct the outcome of these reactions effectively.
The mechanism of action for N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide in biological systems may involve:
Research into its biological activity is ongoing, with studies focusing on its potential therapeutic effects against various diseases.
Relevant data regarding boiling points or specific heat capacities were not available in the provided sources.
N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide has potential applications in:
This compound exemplifies the intricate relationship between molecular structure and biological activity, making it a subject of interest in both academic and industrial research settings.
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1